Garenoxacin

Overview

Description

Garenoxacin is a quinolone antibiotic used for the treatment of Gram-positive and Gram-negative bacterial infections. It was discovered by Toyama Chemical Co., Ltd. of Tokyo, Japan, and is marketed in Japan under the tradename Geninax . This compound is known for its broad-spectrum antibacterial activity and is particularly effective against respiratory pathogens .

Mechanism of Action

Target of Action

Garenoxacin is a quinolone antibiotic that primarily targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound, like other quinolones, inhibits the action of DNA gyrase and topoisomerase IV . When this compound binds to these enzymes, it causes double-strand breaks in the DNA, thereby inhibiting DNA replication and leading to bacterial cell death .

Biochemical Pathways

It is known that the drug’s inhibition of dna gyrase and topoisomerase iv disrupts bacterial dna synthesis, leading to cell death . This action is effective against a wide range of gram-positive and gram-negative bacterial infections .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics over a dose range of 100 to 400 mg . The peak plasma concentrations (Cmax) and the area under the concentration-time curve (AUC) increase somewhat more than dose proportionally at doses of 800 and 1,200 mg . The median time to achieve Cmax ranges from 1.13 to 2.50 hours for all doses . The mean elimination half-life of this compound in plasma is independent of dose and ranges from 13.3 to 17.8 hours . Approximately 30 to 50% of an administered this compound dose is excreted unchanged in the urine .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes this compound effective against a wide range of bacterial infections, including gram-positive and gram-negative bacterial infections .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect this compound’s action. For example, the serum concentration of this compound can be increased when it is combined with Piperacillin . Additionally, patient-specific factors such as age, weight, and renal function can influence the pharmacokinetics of this compound .

Biochemical Analysis

Biochemical Properties

Garenoxacin interacts with a variety of enzymes and proteins in its role as an antibiotic. As a quinolone, it primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . By inhibiting these enzymes, this compound prevents bacterial DNA from unwinding and duplicating, thereby halting bacterial growth .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been found to have excellent antimicrobial activity against a wide range of clinically important microorganisms . It influences cell function by disrupting DNA replication, which leads to the death of bacterial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication. This compound binds to these enzymes and inhibits their function, preventing the unwinding and duplication of bacterial DNA . This disruption of DNA replication leads to the death of the bacterial cells .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been shown to have a rapid bactericidal effect against staphylococci, producing a significant decrease in viable counts within 3 hours at 4 times the minimum inhibitory concentration (MIC) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving mice, it was found that increases in systemic exposure to this compound in terms of area under the concentration-time curve (AUC) and peak concentration were approximately dose-proportional over the 100- to 400-mg dose range .

Metabolic Pathways

It has been found that approximately 30 to 50% of an administered this compound dose is excreted unchanged in the urine .

Transport and Distribution

Quinolones, including this compound, are known to accumulate in eukaryotic cells .

Subcellular Localization

It is known that quinolones, including this compound, can penetrate bacterial cells and accumulate within them . This allows them to exert their antibacterial effects directly within the bacterial cells .

Preparation Methods

The preparation of garenoxacin involves several synthetic routes and reaction conditions. One method includes reacting a compound with bis(pinacolato)diboron or triisopropyl borate to obtain an intermediate compound. This intermediate is then reacted with 7-bromo-1-cyclopropyl-8-difluoromethoxy-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate in the presence of a palladium catalyst and inorganic aqueous alkali. The resulting compound undergoes hydrolysis and reduction to yield this compound . This method is noted for its high yield and minimal production of waste, making it suitable for industrial production .

Chemical Reactions Analysis

Garenoxacin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, bis(pinacolato)diboron, and triisopropyl borate . The major products formed from these reactions are intermediates that eventually lead to the synthesis of this compound .

Scientific Research Applications

Garenoxacin has a wide range of scientific research applications. It is used in the treatment of bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria . In addition to its medical applications, this compound is also used in pharmacokinetic and pharmacodynamic studies to optimize dosage regimens . Its broad-spectrum antibacterial activity makes it a valuable compound in the study of antimicrobial resistance and the development of new antibiotics .

Comparison with Similar Compounds

Garenoxacin is part of the quinolone class of antibiotics, which includes compounds such as ciprofloxacin, levofloxacin, and moxifloxacin . Compared to these antibiotics, this compound has a broader spectrum of activity and is more effective against certain resistant bacterial strains . Its unique structure, which lacks a fluorine substituent at the C-6 position, distinguishes it from other quinolones and contributes to its enhanced antibacterial activity .

Biological Activity

Garenoxacin is a novel des-fluoroquinolone antibiotic that has garnered attention for its potent antimicrobial activity against a variety of pathogens, particularly those responsible for respiratory tract infections. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and comparative data.

This compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This mechanism is similar to other fluoroquinolones but is characterized by a unique structural modification that enhances its efficacy against resistant strains.

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against:

- Staphylococcus aureus (including methicillin-resistant strains)

- Streptococcus pneumoniae

- Haemophilus influenzae

- Moraxella catarrhalis

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC90 (μg/mL) | Bacterial Eradication (%) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 90.9 |

| Streptococcus pneumoniae | 0.25 | 100 |

| Haemophilus influenzae | 0.5 | 98.2 |

| Moraxella catarrhalis | 0.5 | 96.2 |

| Penicillin-resistant S. pneumoniae | 0.12 | 100 |

Clinical Efficacy

In clinical trials, this compound has demonstrated high efficacy in treating various respiratory infections:

- Community-Acquired Pneumonia (CAP) : Efficacy rates ranged from 92% to 96% across studies.

- Acute Exacerbations of Chronic Bronchitis : Efficacy was reported at approximately 85%.

- Otorhinolaryngological Infections : Success rates ranged from 81% to 95% .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including:

- Cmax : Achieving maximum plasma concentrations higher than the MIC90 for major pathogens.

- AUC : Area under the plasma concentration-time curve supports effective dosing.

- Tissue Penetration : Good penetration into sputum and otorhinolaryngological tissues enhances its therapeutic potential in respiratory infections .

Safety Profile

The safety profile of this compound is notably superior compared to traditional fluoroquinolones. Clinical studies report minimal adverse effects:

- Gastrointestinal disturbances (nausea/vomiting): ~0.5%

- Central nervous system effects (dizziness): ~0.02%

- No significant cardiovascular events such as QTc prolongation were observed .

Table 2: Adverse Events Reported in Clinical Studies

| Adverse Event | Incidence (%) |

|---|---|

| Nausea/Vomiting | 0.5 |

| Diarrhea | 0.1 |

| Dizziness | 0.02 |

Case Studies

Several case studies highlight the clinical utility of this compound:

-

Case Study in Community-Acquired Pneumonia :

- A patient with CAP received this compound (400 mg OD) for five days, resulting in complete resolution of symptoms and eradication of Streptococcus pneumoniae from cultures.

- Fixed Drug Eruption :

- Urinary Tract Infection :

Properties

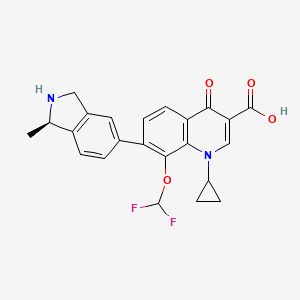

IUPAC Name |

1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDRXTDGYFKORP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

223652-82-2 (mesylate salt), 223652-90-2 (mesylate salt/solvate) | |

| Record name | Garenoxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194804756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30173135 | |

| Record name | Garenoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194804-75-6 | |

| Record name | Garenoxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194804-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Garenoxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194804756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Garenoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Garenoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GARENOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V72H9867WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Garenoxacin?

A1: this compound, like other quinolones, primarily exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , ] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts these crucial processes, ultimately leading to bacterial cell death.

Q2: What are the downstream effects of this compound's inhibition of DNA gyrase and topoisomerase IV?

A3: Inhibition of DNA gyrase and topoisomerase IV by this compound leads to the disruption of DNA supercoiling, replication fork progression, and DNA repair mechanisms in bacteria. [, , ] This disruption ultimately results in bacterial cell death.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C26H27FN4O8S, and its molecular weight is 574.59 g/mol. (Information derived from PubChem CID: 123612)

Q4: Is there spectroscopic data available for this compound?

A4: While the provided research papers do not delve into detailed spectroscopic analysis, specific spectroscopic data for this compound can be found in resources like PubChem and other chemical databases. (Further information can be found by searching databases like PubChem using the compound name "this compound").

Q5: What is the bioavailability of this compound after oral administration?

A6: this compound exhibits good oral bioavailability. [] The geometric mean for the area under the concentration-time curve from time 0 extrapolated to infinity for a single oral dose of 600 mg in healthy volunteers was 132.0 μg·h/mL. []

Q6: How is this compound metabolized and excreted?

A7: this compound undergoes phase II metabolism in various species, including humans. [] The major metabolites are this compound sulfate (M1) and this compound glucuronide (M6). These metabolites are primarily excreted in bile. Unchanged this compound is excreted renally. []

Q7: Does renal impairment affect this compound pharmacokinetics?

A8: While this compound clearance is primarily related to creatinine clearance, studies indicate that moderate renal impairment does not necessitate dosage adjustments. [, ] Patients with moderate renal dysfunction showed an approximately 25% increase in exposure compared to those with normal renal function, but this increase was not found to be clinically significant. []

Q8: How does co-administration of omeprazole affect this compound bioavailability?

A9: Co-administration of omeprazole does not significantly affect the bioavailability of this compound. [] This is important as it suggests that this compound can be administered concurrently with proton pump inhibitors without necessitating dosage adjustments.

Q9: What is the in vitro activity of this compound against Streptococcus pneumoniae?

A10: this compound exhibits potent in vitro activity against Streptococcus pneumoniae, including strains resistant to penicillin and erythromycin. [, , ] Studies show that its activity against S. pneumoniae is 8 to 32-fold greater than that of gatifloxacin, levofloxacin, and ciprofloxacin. [] Notably, this compound MIC values were not affected by penicillin or erythromycin resistance in S. pneumoniae. []

Q10: How effective is this compound in treating experimental endocarditis caused by Staphylococcus aureus and Viridans group streptococci?

A11: In rat models of experimental endocarditis, this compound demonstrated efficacy comparable to or superior to that of standard therapies like flucloxacillin and vancomycin against Staphylococcus aureus. [] It also showed promising results against ciprofloxacin-resistant MRSA strains. [] Additionally, this compound effectively sterilized vegetations infected with both penicillin-susceptible and penicillin-resistant Viridans group streptococci. []

Q11: Does this compound achieve adequate concentrations in lung tissues to be effective against respiratory pathogens?

A12: Following a single 600-mg oral dose, this compound reached concentrations in pulmonary tissues that exceeded the minimum inhibitory concentrations (MIC90) of common respiratory pathogens for a 24-hour period. [] This suggests its potential effectiveness in treating respiratory tract infections.

Q12: What is the in vitro activity of this compound against Mycoplasma pneumoniae, including macrolide-resistant strains?

A13: this compound demonstrates potent activity against Mycoplasma pneumoniae, including strains resistant to macrolides like erythromycin and clarithromycin. [] It inhibits both macrolide-susceptible and -resistant M. pneumoniae isolates at low concentrations, suggesting its potential as an alternative treatment option for M. pneumoniae infections.

Q13: Has the in vitro activity of this compound been evaluated against Chlamydia spp.?

A14: Yes, studies have shown that this compound exhibits potent in vitro activity against Chlamydia pneumoniae, Chlamydia trachomatis, and Chlamydia psittaci. [] These findings highlight its potential as a treatment option for infections caused by these intracellular bacteria.

Q14: How does the in vitro activity of this compound compare to other quinolones against anaerobic bacteria like Bacteroides fragilis?

A15: this compound demonstrates good in vitro activity against anaerobic bacteria, including Bacteroides fragilis. [, ] Its activity is comparable to that of moxifloxacin and is superior to that of ciprofloxacin, levofloxacin, and gatifloxacin. []

Q15: Have specific drug delivery strategies been investigated to improve this compound's targeting to specific tissues?

A15: While the provided research does not explore specific drug delivery strategies, research into novel formulations and delivery systems for quinolones, in general, is an active area of investigation. This could involve approaches like nanoparticle-based delivery or prodrug designs to enhance tissue penetration and target specificity.

Q16: What analytical methods are commonly employed for the quantification of this compound in biological samples?

A21: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method widely used for quantifying this compound in various biological matrices, including plasma, tissues, and fluids. [, , ] This technique allows for accurate measurement of drug concentrations for pharmacokinetic and pharmacodynamic studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.